N-{5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl}-5-fluoro-4-[2-methyl-3-(propan-2-yl)-2H-indazol-5-yl]pyrimidin-2-amine
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Overview
Description
Eciruciclib is a potent inhibitor of cyclin-dependent kinases (CDKs) with significant antitumor properties. It is primarily used in scientific research to study cell cycle regulation and cancer treatment mechanisms. The compound has shown promise in preclinical studies for its ability to inhibit the proliferation of cancer cells by targeting specific CDKs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eciruciclib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the formation of pyrimidine and indazole derivatives, followed by their coupling and subsequent functionalization. The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and require precise temperature control to ensure the desired product yield .
Industrial Production Methods: Industrial production of Eciruciclib follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as chromatography. The production is carried out under stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Eciruciclib undergoes various chemical reactions, including:
Reduction: The removal of oxygen or the addition of hydrogen atoms, typically using reducing agents such as sodium borohydride.
Substitution: Replacement of one functional group with another, commonly using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, in the presence of a suitable solvent like ethanol.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), often in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds .
Scientific Research Applications
Eciruciclib has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of CDK inhibition and the synthesis of related compounds.
Biology: Investigates the role of CDKs in cell cycle regulation and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment, particularly in targeting specific CDKs involved in tumor growth.
Industry: Utilized in the development of new anticancer drugs and in the optimization of synthetic routes for large-scale production
Mechanism of Action
Eciruciclib exerts its effects by inhibiting the activity of cyclin-dependent kinases, which are crucial for cell cycle progression. By binding to the active site of these kinases, Eciruciclib prevents their interaction with cyclins, thereby halting cell cycle progression and inducing apoptosis in cancer cells. The primary molecular targets include CDK2, CDK4, and CDK6, which are often overactive in various cancers .
Comparison with Similar Compounds
Ribociclib: Another CDK inhibitor with similar mechanisms of action but different selectivity profiles.
Palbociclib: Targets CDK4 and CDK6, used in combination with other therapies for cancer treatment.
Abemaciclib: Known for its high selectivity towards CDK4 and CDK6, with a broader range of clinical applications
Uniqueness: Eciruciclib is unique in its specific inhibition profile and its potential for use in combination therapies. Its ability to selectively target multiple CDKs makes it a valuable tool in cancer research and drug development .
Properties
CAS No. |
1868086-40-1 |
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Molecular Formula |
C27H33FN8 |
Molecular Weight |
488.6 g/mol |
IUPAC Name |
N-[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]-5-fluoro-4-(2-methyl-3-propan-2-ylindazol-5-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C27H33FN8/c1-5-35-10-12-36(13-11-35)17-19-6-9-24(29-15-19)31-27-30-16-22(28)25(32-27)20-7-8-23-21(14-20)26(18(2)3)34(4)33-23/h6-9,14-16,18H,5,10-13,17H2,1-4H3,(H,29,30,31,32) |
InChI Key |
RLRQXKXWZNPYRB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(N(N=C5C=C4)C)C(C)C)F |
Purity |
95 |
Origin of Product |
United States |
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